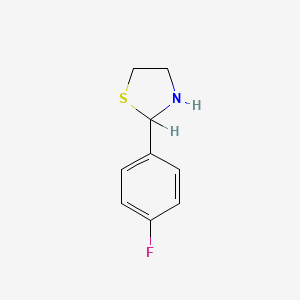

2-(4-Fluorophenyl)thiazolidine

Descripción general

Descripción

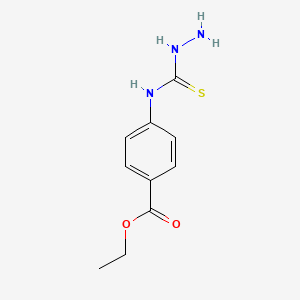

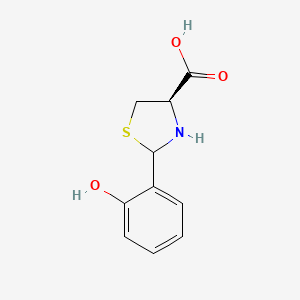

2-(4-Fluorophenyl)thiazolidine and its derivatives are a class of compounds that have been extensively studied due to their potential biological activities. These compounds are characterized by the presence of a thiazolidine core, which is a five-membered ring containing both sulfur and nitrogen atoms, and a phenyl ring substituted with a fluorine atom at the para position .

Synthesis Analysis

The synthesis of these compounds typically involves the condensation of various starting materials such as amino-triazinones, aromatic aldehydes, and mercaptoacetic acid, followed by treatment with different reagents like ethyl trifluoroacetate . Other methods include the use of catalysts like [bmIm]OH to facilitate the formation of thiazolidin-4-one derivatives . Additionally, reactions with substituted aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid have been employed to create thiazolopyrimidine derivatives . The structures of these synthesized compounds are usually confirmed through spectral measurements such as IR, NMR, and mass spectrometry, as well as elemental analysis .

Molecular Structure Analysis

The molecular structure of 2-(4-Fluorophenyl)thiazolidine derivatives has been elucidated using X-ray crystallography and spectroscopic methods. These analyses reveal that the thiazolidinone and thiadiazole rings tend to be almost planar, and the substituent phenyl rings can adopt various orientations with respect to these core structures . Intramolecular hydrogen bonding and π-π stacking interactions are common features that contribute to the stability of these molecules .

Chemical Reactions Analysis

The chemical reactivity of 2-(4-Fluorophenyl)thiazolidine derivatives is influenced by the presence of various functional groups and substituents. For instance, the fluorine atom can exert a mesomeric effect, affecting the outcome of condensation reactions . The presence of amide linkages in some derivatives also opens up possibilities for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting points, and stability, are closely related to their molecular structures. The planarity of the core rings and the nature of the substituents can affect these properties significantly. The crystal structure is often stabilized by hydrogen bonding, which can also influence the compound's solubility and reactivity .

Biological Activity Analysis

Many of the synthesized 2-(4-Fluorophenyl)thiazolidine derivatives exhibit promising biological activities, including antifungal, antibacterial, and anticancer properties. The antifungal and antibacterial activities have been evaluated in vitro, showing moderate activities against various microorganisms . Anticancer activity has been assessed using cell lines such as U937 human histocytic lymphoma, with some derivatives displaying significant activity, which is influenced by the presence of specific substituents and functional groups .

Aplicaciones Científicas De Investigación

-

Pharmaceutical Research

- Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .

- Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .

-

Xanthine Oxidase Inhibitors

- Thiazolidine-2-thione derivatives have been synthesized as xanthine oxidase inhibitors . The enzyme inhibition kinetics analyses confirmed that compound 6k exerted a mixed-type xanthine oxidase inhibition .

- The molecular docking results suggested that the 4-fluorophenyl-sulfonyl moiety could interact with Gly260 and Ile264 in the innermost part of the active pocket through 2 hydrogen bonds, while the thiazolidinethione moiety could form two hydrogen bonds with Glu263 and Ser347 in hydrophobic pockets .

-

Bioconjugation in Biomedicine

- Thiazolidine chemistry has been revisited for a fast, efficient, and stable click-type reaction at physiological pH . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

- The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst .

-

Catalytic Asymmetric Synthesis

-

Aldose Reductase Inhibitors

-

Antifungal Agents

-

Synthesis of Organic Combinations

-

Probe Design in Pharmaceutical Activity

-

Green and Efficient Catalyst

-

Bioconjugation of Functional Molecules

-

Chiral Auxiliaries in Catalytic Asymmetric Synthesis

-

Anticancer and Anti-inflammatory Agents

Safety And Hazards

Direcciones Futuras

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . The main directions in this field are the hybridization of scaffolds, the hybrid-pharmacophore approach, and the analogue-based drug design of 4-thiazolidinone cores with early approved drugs, natural compounds, and privileged heterocyclic scaffolds .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVFGDPOEAQORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80986116 | |

| Record name | 2-(4-Fluorophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80986116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)thiazolidine | |

CAS RN |

67086-80-0 | |

| Record name | Thiazolidine, 2-(p-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Fluorophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80986116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Furylmethyl)sulfonyl]ethanethioamide](/img/structure/B1305188.png)

![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/structure/B1305189.png)

![ethyl N-(2-cyano-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}acetyl)carbamate](/img/structure/B1305198.png)

![Methyl 2-[(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1305208.png)